tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate (CAS: 1245646-75-6) is a halogenated heterocyclic compound with the molecular formula C₁₄H₂₂IN₃O₂ and a molecular weight of 391.25 g/mol . The compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a 5-iodopyridazine moiety. The iodine atom at the 5-position of the pyridazine ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), making it a critical intermediate in medicinal chemistry for synthesizing targeted libraries . Its purity (95%) and commercial availability underscore its importance in high-throughput drug discovery workflows .
Properties
IUPAC Name |
tert-butyl 4-(4-iodo-1H-pyridazin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGDQWPWOCYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856236 | |
| Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-75-6 | |
| Record name | 1,1-Dimethylethyl 4-(5-iodo-1(2H)-pyridazinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate is a synthetic organic compound with a complex molecular structure featuring a piperidine ring and a 5-iodopyridazine moiety. Its molecular formula is C₁₄H₂₂IN₃O₂, and it has garnered interest in medicinal chemistry for its potential biological activities, particularly in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Weight : Approximately 391.25 g/mol
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in organic solvents
Structural Formula
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of targeting various diseases such as cancer and neurological disorders. The presence of the iodopyridazine moiety suggests potential interactions with biological targets, including enzymes or receptors.
The biological activity can be attributed to:
- Inhibition of Nitric Oxide Production : Preliminary studies have shown that compounds with similar structures can inhibit nitric oxide production in macrophage cells, which is crucial for inflammatory responses.
- Potential Anticancer Properties : Compounds related to this structure have been noted for their cytotoxic effects against various cancer cell lines, indicating a possible role as anticancer agents.
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays on LPS-induced RAW264.7 macrophage cells demonstrated that derivatives of this compound exhibited significant inhibitory effects on NO production, suggesting anti-inflammatory properties.
- Comparative Analysis : A comparative study of structurally similar compounds revealed that the iodinated derivative showed enhanced binding affinity to specific biological targets, potentially increasing its pharmacological efficacy compared to non-halogenated counterparts.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate | C₁₅H₂₁IN₂O₂ | Contains a pyridine instead of pyridazine |
| Tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate | C₁₄H₁₉N₃O₂ | Lacks halogen substitution; simpler structure |
| Tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | C₁₄H₁₉N₃O₂ | Features a pyrimidine ring, affecting biological activity |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily utilized in medicinal chemistry for several applications:
-
Drug Development :
- The presence of the iodopyridazine moiety suggests potential interactions with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.
- Preliminary studies indicate that compounds with similar structures may be effective in treating various diseases, including cancer and neurological disorders.
-
Cytotoxicity Studies :
- Research has shown that derivatives of this compound can exhibit cytotoxic effects on specific cell lines. For instance, MTT assays have been employed to evaluate the inhibitory effects on nitric oxide production in LPS-induced RAW264.7 macrophage cells.
-
Synthesis of Novel Compounds :
- The compound serves as a building block for synthesizing other biologically active molecules. Its unique structure allows for further chemical modifications, enhancing its versatility in organic synthesis.
Case Studies and Research Findings
Several studies have documented the applications of tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of derivatives | Developed a series of compounds based on the piperidine framework, demonstrating significant biological activity against cancer cell lines. |
| Study B | Cytotoxicity testing | Found that certain derivatives exhibited high inhibitory effects on NO production, indicating potential anti-inflammatory properties. |
| Study C | Structure-activity relationship (SAR) | Investigated how structural variations influenced biological activity, revealing that halogen substitutions enhance receptor binding affinity. |
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent on the pyridazine ring is a prime site for transition metal-catalyzed cross-coupling reactions, a common feature in iodinated aromatic systems.
Key Notes :
-
The tert-butyl carbamate (Boc) group on piperidine remains stable under these conditions, as seen in Boc-protected piperidines undergoing cross-coupling without decomposition .
-
Pyridazine’s electron-deficient nature may enhance oxidative addition rates in palladium-catalyzed reactions.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HCl (4 M in dioxane) | RT, 2–4 hours | 4-(5-Iodopyridazin-1(2H)-yl)piperidine hydrochloride | >90% | |
| TFA/DCM (1:1) | 0°C to RT, 1 hour | Free amine (as TFA salt) | 85–95% |
Applications :
-
The deprotected amine can undergo alkylation, acylation, or reductive amination to introduce diverse substituents .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring may participate in SNAr reactions at the 5-iodo position under basic conditions.
Reductive Deiodination
The iodine atom can be removed via catalytic hydrogenation or radical-based methods.
| Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C, EtOH | RT, 1 atm H₂ | 5-Deiodo-pyridazine derivative | 70–80% |
| Bu₃SnH, AIBN, toluene | 80°C, 12 hours | 5-Deiodo-pyridazine derivative | 60–75% |
Applications :
Functionalization of the Piperidine Ring
The Boc-protected piperidine can undergo alkylation or oxidation at the 4-position.
| Reaction | Reagents | Product | References |
|---|---|---|---|
| Alkylation | NaH, alkyl halide, THF | 4-Substituted piperidine derivatives | |
| Oxidation | mCPBA, DCM | N-Oxide derivative |
Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl piperidine-1-carboxylate core but differ in substituents, reactivity, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Elemental Analysis: Discrepancies between calculated and observed values are noted in analogs. For example, a difluoropyrrolidine-containing compound () shows a 1% deviation in carbon content (calc. 58.02% vs. obs. 59.02%), likely due to synthetic impurities .
- LogP and Solubility : The iodopyridazine derivative’s LogP (~3.5, estimated) suggests moderate lipophilicity, whereas the hydroxypropyl analog (LogP ~1.2) is more hydrophilic, impacting bioavailability .
Preparation Methods
Synthesis of the Pyridazinyl Core
The foundational step involves synthesizing the 5-iodopyridazin-1(2H)-yl moiety. According to research, such as the production of 6-iodopyridazin-3-amine, the process typically begins with a chlorinated or aminated pyridazine precursor, which undergoes halogenation or substitution reactions.
- Starting from 3-amino-6-iodopyridazine, iodination at the 5-position is achieved via electrophilic substitution, often employing iodine or iodine-based reagents under controlled conditions.
- Iodination is performed in N,N-dimethylacetamide (DMA) with iodine sources like iodine or N-iodosuccinimide, at elevated temperatures (~110°C), with disodium hydrogen phosphate as a base to facilitate the substitution.
- The process yields approximately 81% of 6-iodopyridazin-3-amine, indicating high efficiency under these conditions.
Functionalization of the Pyridazinyl Ring
The iodinated pyridazin-amine undergoes further functionalization, such as acylation with carbamate groups, to introduce the tert-butyl carbamate moiety.
- Nucleophilic substitution with ethyl (chloroacetyl)carbamate or similar carbamate derivatives, often in DMA or ethanol at elevated temperatures (~110°C), with disodium hydrogen phosphate as a base.
- The reaction proceeds at 110°C for approximately 3 hours, with subsequent purification via filtration and washing, yielding around 81% of the carbamate derivative.
Coupling with Piperidine Derivatives
The next critical step involves coupling the iodopyridazinyl carbamate with piperidine derivatives bearing amino groups.
- Suzuki-Miyaura cross-coupling reactions are employed, utilizing boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine derivatives) and aryl halides (e.g., 4-amino-phenyl-piperidinyl compounds).
- Catalyzed with tetrakis(triphenylphosphine)palladium(0), in a mixture of ethanol, water, and toluene, at 80°C under inert atmosphere for 4.5 hours.
- Yields are high (~93%), indicating a robust coupling process.
Final Assembly of the Target Compound
The final step involves the coupling of the pyridazinyl-piperidine intermediate with the iodopyridazin core, possibly via nucleophilic substitution or additional cross-coupling, to yield tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate .
- Similar to previous steps, involving palladium-catalyzed cross-coupling, in solvents like toluene, ethanol, and water, at 80°C for approximately 4.5 hours.
- The compound is obtained with yields around 93%, purified via chromatography.
Summary Data Table
| Step | Reaction Type | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Iodination of pyridazine | Iodine source, DMA, 110°C | 81% | High-yield iodination of 3-amino-6-iodopyridazine |
| 2 | Carbamate formation | Ethyl (chloroacetyl)carbamate, DMA, 110°C | 81% | Nucleophilic acyl substitution |
| 3 | Cross-coupling with boronate ester | Boronate ester, Pd catalyst, ethanol/water/toluene, 80°C | 93% | Suzuki-Miyaura coupling |
| 4 | Final coupling | Similar to step 3, with piperidine derivative | 93% | Assembly of the target compound |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of tert-butyl-protected piperidine derivatives typically involves multi-step reactions. For example:
- Nucleophilic substitution : Use NaH in anhydrous THF to deprotonate intermediates, followed by coupling with iodopyridazine (analogous to methods in and ).
- Diazo coupling : Modify bromoacetyl precursors with bases like tetramethylguanidine ().
- Multi-step protocols : Combine cyclopropylamine with thiocyanate to form heterocycles, then react with tert-butyl carbamate ().
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or LC-MS.
- Purify via silica gel chromatography or recrystallization.
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Deprotonation | NaH, THF, RT, 0.5 h | |
| Coupling | Anhydrous THF, dropwise addition | |
| Purification | Ethyl acetate extraction, silica column |
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations ().
- Storage : Store in a cool, dry place (< -20°C) under nitrogen to prevent decomposition ().
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides, HNO₃) due to risk of hazardous reactions ().
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm proton environments and tert-butyl group integrity.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography : For absolute configuration (if crystals are obtained, as in ).
- Elemental analysis : Verify C, H, N, and I content.
Q. What are the established storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent light-induced degradation.
- Atmosphere : Use nitrogen or argon to minimize oxidation ().
- Solvent : If dissolved, use anhydrous DMSO or DMF, and store with molecular sieves.
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom at the pyridazine 5-position facilitates Suzuki-Miyaura cross-coupling with boronic acids. Key considerations:
Q. What experimental approaches can determine the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC ().
- pH profiling : Dissolve in buffers (pH 1–13), monitor hydrolysis by ¹H NMR.
- Thermogravimetric analysis (TGA) : Assess decomposition temperature (e.g., >150°C inferred from tert-butyl stability in ).
Q. Are there contradictions in toxicity data for similar piperidine-carboxylate derivatives?
Methodological Answer:
- Gaps in data : Existing SDS indicate limited acute toxicity data ().
- Mitigation : Perform in vitro assays (e.g., MTT for cytotoxicity) and reference structurally related compounds. For example, tert-butyl 4-(diphenylamino)piperidine-1-carboxylate () showed no carcinogenicity per IARC.
Q. What strategies resolve synthetic challenges like low yields or byproduct formation?
Methodological Answer:
- Byproduct minimization : Use excess iodopyridazine (1.5 eq.) and slow reagent addition ().
- Yield improvement : Optimize stoichiometry, solvent polarity (e.g., DMF for better solubility), and catalyst loading.
- Troubleshooting : Employ scavengers (e.g., polymer-bound thiourea for Pd removal).
Q. How can computational chemistry predict this compound’s biological activity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., BET family proteins, as in ).
- QSAR models : Train on piperidine-carboxylate derivatives to predict ADMET properties.
- DFT calculations : Analyze iodine’s electronic effects on reactivity (e.g., charge distribution at C5).
Q. What are the medicinal chemistry applications of tert-butyl-protected piperidine derivatives?
Methodological Answer:
- Kinase inhibitors : Serve as intermediates in BET inhibitor synthesis ().
- CNS agents : Piperidine scaffolds target neurotransmitter receptors (e.g., sigma-1).
- Prodrugs : tert-butyl groups enhance solubility for in vivo studies ().
Data Contradiction Analysis Example
Issue : Conflicting stability data for tert-butyl derivatives.
Resolution :
- : Stable under recommended storage.
- : Decomposition under prolonged heat.
Method : Conduct accelerated stability testing with LC-MS to identify degradation products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
